molecular formula C21H15NO2 B10842140 (3E)-2-phenyl-3-(pyridin-4-ylmethylidene)chromen-4-one

(3E)-2-phenyl-3-(pyridin-4-ylmethylidene)chromen-4-one

Cat. No. B10842140
M. Wt: 313.3 g/mol
InChI Key: YQBABXZFWNTIHJ-JXAWBTAJSA-N
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Description

2-Phenyl-3-pyridin-4-ylmethylene-chroman-4-one is a compound that belongs to the class of chroman-4-one derivatives. These compounds are significant in medicinal chemistry due to their diverse biological activities. The chroman-4-one framework is an oxygen-containing heterocycle that acts as a major building block in many medicinal compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-3-pyridin-4-ylmethylene-chroman-4-one typically involves the condensation of 2-phenylchroman-4-one with pyridine-4-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for chroman-4-one derivatives often involve large-scale organic synthesis techniques. These methods focus on optimizing yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms is becoming increasingly common in the industrial production of these compounds .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-3-pyridin-4-ylmethylene-chroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted chroman-4-one derivatives .

Scientific Research Applications

2-Phenyl-3-pyridin-4-ylmethylene-chroman-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenyl-3-pyridin-4-ylmethylene-chroman-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate receptor activity, and interfere with cellular signaling pathways. These interactions result in its observed biological effects, such as anticancer and anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-3-pyridin-4-ylmethylene-chroman-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other chroman-4-one derivatives .

properties

Molecular Formula

C21H15NO2

Molecular Weight

313.3 g/mol

IUPAC Name

(3E)-2-phenyl-3-(pyridin-4-ylmethylidene)chromen-4-one

InChI

InChI=1S/C21H15NO2/c23-20-17-8-4-5-9-19(17)24-21(16-6-2-1-3-7-16)18(20)14-15-10-12-22-13-11-15/h1-14,21H/b18-14-

InChI Key

YQBABXZFWNTIHJ-JXAWBTAJSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2/C(=C\C3=CC=NC=C3)/C(=O)C4=CC=CC=C4O2

Canonical SMILES

C1=CC=C(C=C1)C2C(=CC3=CC=NC=C3)C(=O)C4=CC=CC=C4O2

Origin of Product

United States

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